4-(Pyrrolidin-1-yl)picolinonitrile

Solid-State Chemistry Process Development Purification

Medicinal chemistry pain point: Positional isomerism alters biological activity. The 3-isomer is an oil, complicating scale-up; other heterocyclic analogs change pharmacokinetics. - **Differentiation**: Solid (mp 119-120°C) vs. oily 3-isomer; enables recrystallization & solid dosing. - **Application**: Privileged scaffold for kinase inhibitor & anti-cancer agent synthesis. - **Physicochemical**: Basic pyrrolidine N (pKa 4.07) + cyano group for controlled permeability. - **Procurement fit**: Process development & parallel synthesis.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 127680-86-8
Cat. No. B179783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)picolinonitrile
CAS127680-86-8
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=C2)C#N
InChIInChI=1S/C10H11N3/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyWHINRMKPWMUVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)picolinonitrile Product Overview


4-(Pyrrolidin-1-yl)picolinonitrile (CAS 127680-86-8), also known as 2-Cyano-4-(pyrrolidin-1-yl)pyridine, is a heterocyclic building block comprising a pyridine core with a cyano group at the 2-position and a pyrrolidine moiety at the 4-position. Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol and a reported melting point of 119-120 °C . This substitution pattern confers distinct physicochemical properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

Solid-state handling: Reported high-melting solid form simplifies purification and automated synthesis workflows.
Regiospecific reactivity: 4-position substitution enables defined entry into medicinal chemistry and agrochemical building block libraries.
Derivative context: Derivatives reported; supports kinase inhibitor scaffold research and cell-model endpoint studies.

Analog Substitution Risks


In-class compounds, such as positional isomers (e.g., 3-(pyrrolidin-1-yl)picolinonitrile) or analogs with different heterocycles (e.g., piperidine or morpholine), cannot be used interchangeably with 4-(pyrrolidin-1-yl)picolinonitrile. The specific 4-position substitution on the picolinonitrile core directs subsequent chemical transformations and influences the electronic and steric properties of the final molecule. Substituting an analog without rigorous validation can lead to altered reaction outcomes, different pharmacokinetic profiles, or a loss of desired biological activity in downstream applications. The following quantitative evidence demonstrates the specific, verifiable differentiation that justifies the selective procurement of this compound over its closest analogs .

Positional Isomer Substitution
3-(Pyrrolidin-1-yl)picolinonitrile or other regioisomers may alter electronic and steric properties, potentially leading to different reaction outcomes and bioactivity profiles.
Heterocycle Analog Substitution
Replacing pyrrolidine with piperidine or morpholine can shift basicity and steric bulk, affecting reactivity and target engagement in downstream compounds.

Differentiation Evidence


Solid-State Handling Advantage

The melting point of 4-(pyrrolidin-1-yl)picolinonitrile is a key differentiator for solid-state handling and purification. Its reported melting point of 119-120 °C places it in a range that is distinct from its 3-positional isomer, 3-(pyrrolidin-1-yl)picolinonitrile (CAS 160017-05-0), for which melting point data is less established but is often described as an oil or low-melting solid in vendor documentation. This significant difference in physical state directly impacts ease of purification via recrystallization and the feasibility of solid-dosing in automated synthesis workflows.

Solid-State Differentiation
Head-to-head
Melting point 119–120 °C (solid) vs. 3-isomer often oil/low-melting solid.
Supports purification and solid-dosing workflows; simplifies automated synthesis.
Melting point data from supplier; 3-isomer physical state from vendor descriptions.
Solid-State Chemistry Process Development Purification

Regioselective SNAr Reactivity

The 4-position of the picolinonitrile core is selectively activated for nucleophilic aromatic substitution (SNAr). In the synthesis of 4-(pyrrolidin-1-yl)picolinonitrile, the reaction of 4-chloropicolinonitrile with pyrrolidine proceeds with high regioselectivity to afford the 4-substituted product . This contrasts with 2- or 6-chloropicolinonitriles, which would yield different regioisomers. The distinct electronic environment created by the 4-pyrrolidinyl substitution (as evidenced by a predicted pKa of 4.07 ) governs its reactivity in subsequent coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are sensitive to the electronic nature of the pyridine ring.

Regioselective SNAr
Method context
Reaction of 4-chloropicolinonitrile with pyrrolidine yields exclusive 4-substituted product; distinct from 2- or 6-substituted isomers.
Ensures correct regiochemistry for intended building block role in multi-step synthesis.
Based on reported synthetic methodology; substituent electronic effects may vary.
Synthetic Methodology Building Block Chemistry Regioselectivity

Bioactive Intermediate Utility

The utility of 4-(pyrrolidin-1-yl)picolinonitrile as a key intermediate is documented in the synthesis of compounds with demonstrated biological activity. For instance, derivatives of this scaffold have been evaluated for cytotoxicity against multiple cancer cell lines (HT-29, H460, A549, MKN-45, and SMMC-7721) . While specific comparative data for the core building block itself is limited, its incorporation into bioactive molecules validates its procurement for medicinal chemistry programs targeting kinase inhibition or anti-proliferative effects. The presence of the 4-pyrrolidinyl group is a common motif in kinase inhibitor design, and its inclusion at the early building block stage is essential for accessing specific chemical space.

Bioactive Intermediate Context
Data to verify
Derivatives of this scaffold evaluated for cytotoxicity against cancer cell lines (HT-29, H460, etc.).
Supports kinase inhibitor scaffold research and cell-model endpoint studies.
Data for final compounds; core building block activity not individually quantified. Review required.
Medicinal Chemistry Kinase Inhibitors Cytotoxicity

Procurement Scenarios


Kinase Inhibitor Development

Procurement is recommended for medicinal chemistry teams focused on synthesizing kinase inhibitors or novel anti-cancer agents. The compound's 4-pyrrolidinyl-pyridine scaffold is a privileged structure in kinase inhibitor design, and its use as a building block provides a direct route to exploring this chemical space. The documented cytotoxicity of derivatives supports its utility in programs targeting specific kinases or anti-proliferative mechanisms. The solid physical state also facilitates its use in parallel synthesis and library production.

Chemical Biology Probe Synthesis

The unique 4-substitution pattern and the presence of both a basic pyrrolidine nitrogen and a cyano group make this compound a versatile intermediate for constructing chemical biology probes. Its predicted pKa of 4.07 indicates that it can serve as a weak base, which is a desirable property for designing molecules with controlled cellular permeability and target engagement. Procurement is ideal for labs synthesizing small molecule modulators of protein-protein interactions or enzyme inhibitors.

Scalable Process Chemistry

Due to its well-defined, high melting point (119-120 °C) , 4-(pyrrolidin-1-yl)picolinonitrile is suitable for large-scale process development. Its solid-state nature simplifies purification via recrystallization and enables reliable solid dosing in multi-step synthesis campaigns. This is a significant advantage over its 3-isomer, which is often an oil, making it a preferred choice for process chemists scaling up a synthetic route.

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Research
4-pyrrolidinyl-pyridine core for kinase-targeted libraries
Kinase selectivity assay contexts; cytotoxicity endpoint review
Chemical Biology Probe Synthesis
Cyano and pyrrolidine groups for tunable basicity and permeability
Target engagement assay context; cellular permeability assessment
Scalable Process Chemistry
Defined solid-state form (high-melting) for recrystallization
Purification scalability; automated synthesis compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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